Fmoc-Arg(Tos)-OH

Vue d'ensemble

Description

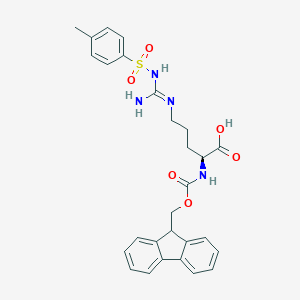

Fmoc-Arg(Tos)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tosyl (Tos) protecting group at the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful for protecting the amino group during peptide chain elongation, while the tosyl group protects the guanidino group of arginine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Tos)-OH typically involves the following steps:

Protection of the Guanidino Group: The guanidino group of arginine is first protected with a tosyl group. This is achieved by reacting arginine with tosyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group of the tosyl-protected arginine is then protected with the Fmoc group. This is done by reacting the compound with Fmoc chloride in the presence of a base like diisopropylethylamine (DIEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of arginine are reacted with tosyl chloride and Fmoc chloride under controlled conditions.

Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Coupling Reactions and δ-Lactam Formation

Fmoc-Arg(Tos)-OH participates in standard peptide coupling reactions, but its use is associated with δ-lactam formation, a cyclization side reaction where the α-carboxyl group reacts with the δ-nitrogen of the arginine side chain. Key findings include:

-

Coupling Method Impact :

Mixed anhydride coupling and di-Boc protection amplify δ-lactam formation compared to carbodiimide or active ester methods . -

Carboxyl Protection Influence :

Methyl esters, benzyl esters, and amides increase lactam risk, while tert-butyl esters reduce it . -

Irreversible Nature :

No universal method eliminates δ-lactam formation; thus, analytical validation is essential for arginine-containing sequences .

Table 1: δ-Lactam Formation Under Different Conditions

| Coupling Method | Carboxyl Protection | δ-Lactam Yield |

|---|---|---|

| Mixed Anhydride | Methyl Ester | High |

| Active Esters (HOBt) | tert-Butyl Ester | Low |

Deprotection of the Tosyl Group

The Tos group exhibits high acid stability, requiring harsh conditions for removal:

-

Cleavage Agents :

-

Stability in TFA :

Tos remains intact under standard Fmoc cleavage conditions (20–95% TFA), necessitating post-synthetic deprotection if required .

Trp Sulfonation

During HF cleavage, liberated Tos groups sulfonate tryptophan residues. This is prevented by:

Aspartimide Formation

Sequences with Asp/Glu near Arg(Tos) risk aspartimide rings. Strategies include:

Comparative Analysis of Arginine Protecting Groups

Table 2: Tos vs. Common Fmoc-Compatible Arg Protections

| Group | Cleavage Conditions | Trp Compatibility | δ-Lactam Risk |

|---|---|---|---|

| Tos | HF/Anisole, H₂/Pd | Low (needs Boc) | High |

| Pbf | 95% TFA + scavengers | High | Low |

| Pmc | 95% TFA + scavengers | Moderate | Moderate |

Synthetic Recommendations

-

Coupling : Use HATU/HOAt or DIC/Oxyma to minimize δ-lactam .

-

Cleavage : For Tos retention, employ TFA/thioanisole/water (94:5:1) .

-

Deprotection : Post-cleavage Tos removal requires Na/NH₃ or SnCl₂ in TFA .

This compound remains a niche choice due to its stringent deprotection requirements and side-reaction risks. Modern alternatives like Pbf or Pmc derivatives offer better compatibility with Fmoc chemistry, but Tos is still valuable for orthogonal protection in fragment condensations .

Applications De Recherche Scientifique

Stability and Performance in Peptide Synthesis

Stability Studies : Research has shown that Fmoc-Arg(Tos)-OH exhibits significant stability in solution, making it compatible with various solvents used in peptide synthesis. In comparative studies, this compound demonstrated superior stability over other protecting groups such as Boc and Pbf under similar conditions .

Coupling Efficiency : The use of this compound in solid-phase peptide synthesis (SPPS) has been noted for its high coupling efficiency. Studies indicate that peptides synthesized with this derivative achieve yields exceeding 99%, highlighting its effectiveness in forming peptide bonds .

Peptide Synthesis

This compound is primarily utilized in the synthesis of bioactive peptides. Its stability and compatibility with various coupling reagents make it a preferred choice in SPPS protocols. For instance, it has been effectively used to synthesize peptides with specific biological activities, including those targeting cancer cells .

Drug Development

In pharmacological studies, this compound has been employed to create novel compounds with enhanced therapeutic properties. One notable application involved synthesizing an arginine derivative linked to protopanaxadiol (PPD), which exhibited antitumor activity and favorable pharmacokinetic profiles in animal models . This demonstrates its potential in drug development aimed at treating complex diseases.

Bioconjugation Techniques

The tosyl group of this compound facilitates bioconjugation reactions, allowing for the attachment of various biomolecules to peptides. This property is crucial for developing targeted therapies and diagnostic agents that require precise molecular interactions .

Case Studies

Mécanisme D'action

Mechanism: The primary function of Fmoc-Arg(Tos)-OH is to serve as a protected form of arginine for use in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tosyl group protects the guanidino group, ensuring that it remains intact until the desired point in the synthesis.

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups until they are needed.

Self-Assembly: this compound can participate in self-assembly processes, forming structured materials through non-covalent interactions.

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Arg(Tos)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the amino group of lysine.

Fmoc-His(Trt)-OH: Contains a trityl (Trt) group protecting the imidazole ring of histidine.

Uniqueness:

Protecting Groups: The combination of Fmoc and tosyl groups provides unique protection for both the amino and guanidino groups of arginine, making this compound particularly useful in peptide synthesis.

Stability: The compound is stable under the conditions used in SPPS, ensuring high yields and purity of the final peptide products.

Activité Biologique

Fmoc-Arg(Tos)-OH is a derivative of arginine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and the tosyl (Tos) side chain, enhances its stability and reactivity, making it a valuable compound in biochemistry and pharmaceutical research. This article explores the biological activity of this compound, focusing on its applications, synthesis methods, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O6S |

| Molecular Weight | 550.626 g/mol |

| Melting Point | 80ºC (dec.) |

| Density | 1.4±0.1 g/cm³ |

| CAS Number | 83792-47-6 |

These properties indicate that this compound is a relatively stable compound with a specific melting point that facilitates its handling in laboratory settings .

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS due to its ability to protect the amino group of arginine while allowing for efficient coupling reactions. The presence of the tosyl group enhances the reactivity of the amino acid under coupling conditions, reducing side reactions such as δ-lactam formation, which can occur with other protecting groups like Boc or Pbf .

2. Antitumor Activity

Recent studies have demonstrated the potential antitumor activity of compounds synthesized from this compound. For instance, a derivative known as PPD-Arg(Tos) was synthesized and shown to exhibit significant antitumor properties. This suggests that this compound could serve as a precursor for developing novel anticancer agents .

3. Ergogenic Effects

There is evidence indicating that arginine derivatives, including this compound, may influence anabolic hormone secretion, thereby enhancing athletic performance and recovery. These compounds are often explored as ergogenic supplements in sports medicine .

Case Study 1: Synthesis Optimization

A study focused on optimizing the incorporation of Fmoc-Arg(Pbf)-OH into peptide chains highlighted the challenges associated with arginine derivatives. By utilizing N-butylpyrrolidinone (NBP) as a solvent, researchers improved coupling efficiency and reduced side reactions during SPPS at elevated temperatures. This approach can be adapted for this compound to enhance its utility in peptide synthesis .

Case Study 2: Antitumor Compound Development

In developing PPD-Arg(Tos), researchers synthesized this compound from this compound and evaluated its pharmacokinetics and biological activity against various cancer cell lines. The results indicated that this derivative could inhibit tumor growth effectively, paving the way for further investigations into similar arginine-based compounds for cancer therapy .

Propriétés

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003842 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-47-6 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Arg(Tos)-OH in the synthesis of PPD-Arg(Tos)?

A1: this compound serves as a crucial building block in the synthesis of PPD-Arg(Tos). Researchers utilize it to introduce an arginine amino acid, protected with a tosyl group, to the 20(S)-protopanaxadiol (PPD) molecule. [] This modification aims to enhance the pharmacological properties of PPD, potentially improving its anti-tumor activity and pharmacokinetic profile. You can learn more about this research in the paper "The anti-tumor activity and pharmacokinetics research of PPD-Arg (Tos) by UPLC-Q/TOF-MS." []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.